4-O-Acetyl-3,6-di-O-tert-butyldimethylsilyl-D-galactal
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Overview
Description
4-O-Acetyl-3,6-di-O-tert-butyldimethylsilyl-D-galactal is a chemical compound with the empirical formula C20H40O5Si2 and a molecular weight of 416.70 g/mol . It is a derivative of D-galactal, modified with acetyl and tert-butyldimethylsilyl groups. This compound is primarily used as a building block in the synthesis of complex oligosaccharides and other carbohydrate derivatives .
Preparation Methods
The synthesis of 4-O-Acetyl-3,6-di-O-tert-butyldimethylsilyl-D-galactal typically involves the protection of hydroxyl groups in D-galactal using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The acetylation of the remaining hydroxyl group is then carried out using acetic anhydride in the presence of a catalyst like pyridine . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference .
Chemical Reactions Analysis
4-O-Acetyl-3,6-di-O-tert-butyldimethylsilyl-D-galactal undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyl or silyl groups, leading to the formation of different derivatives.
Common reagents and conditions for these reactions include anhydrous solvents, inert atmosphere, and specific catalysts or bases depending on the desired transformation .
Scientific Research Applications
4-O-Acetyl-3,6-di-O-tert-butyldimethylsilyl-D-galactal is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 4-O-Acetyl-3,6-di-O-tert-butyldimethylsilyl-D-galactal involves its role as a protected intermediate in synthetic pathways. The tert-butyldimethylsilyl groups protect hydroxyl functionalities, allowing selective reactions at other sites . The acetyl group can be selectively removed under mild conditions, enabling further functionalization . This compound’s molecular targets and pathways are primarily related to its use in synthetic organic chemistry .
Comparison with Similar Compounds
4-O-Acetyl-3,6-di-O-tert-butyldimethylsilyl-D-galactal can be compared with similar compounds such as:
4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-galactal: Similar in structure but with diphenylsilyl groups instead of dimethylsilyl groups.
4-O-Acetyl-3,6-di-O-tert-butyldimethylsilyl-D-glucal: A glucal derivative with similar protective groups.
The uniqueness of this compound lies in its specific protective groups, which offer distinct reactivity and stability profiles compared to other similar compounds .
Properties
Molecular Formula |
C20H40O5Si2 |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate |
InChI |
InChI=1S/C20H40O5Si2/c1-15(21)24-18-16(25-27(10,11)20(5,6)7)12-13-22-17(18)14-23-26(8,9)19(2,3)4/h12-13,16-18H,14H2,1-11H3 |
InChI Key |
YJGRGQBNRGUEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C=COC1CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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